2-(4-bromophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is an organic compound that features a bromophenoxy group and a methylanilino sulfonyl phenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps:
Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-bromophenoxyacetic acid is then reacted with 4-[(methylanilino)sulfonyl]aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and anilino groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenoxy group reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate are typically used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as phenoxy derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonyl and anilino groups.
Coupling Reactions: Products are typically biaryl compounds formed from the coupling of the bromophenoxy group with boronic acids.
Scientific Research Applications
2-(4-bromophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and anilino groups can participate in hydrogen bonding and electrostatic interactions, while the bromophenoxy group can engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide
- 2-(4-bromophenoxy)-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide
- Methyl 2-(4-bromophenoxy)acetate
Uniqueness
2-(4-bromophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is unique due to the presence of both the methylanilino sulfonyl group and the bromophenoxy group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H19BrN2O4S |
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Molecular Weight |
475.4 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H19BrN2O4S/c1-24(18-5-3-2-4-6-18)29(26,27)20-13-9-17(10-14-20)23-21(25)15-28-19-11-7-16(22)8-12-19/h2-14H,15H2,1H3,(H,23,25) |
InChI Key |
HAEMWWGSHNOWCV-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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